1-Adamantyl(phenyl)methanone
Overview
Description
1-Adamantyl(phenyl)methanone is an organic compound that features a unique structure combining the adamantane and phenyl groups. Adamantane, a tricyclic hydrocarbon, is known for its diamond-like structure, which imparts significant stability and rigidity to the molecule. The phenyl group, a common aromatic ring, adds to the compound’s versatility in chemical reactions and applications.
Mechanism of Action
Target of Action
Adamantane derivatives have been found to be involved in various biochemical processes . For instance, some adamantane derivatives have been found to interact with the HSD11B1 and HSD11B1L proteins .
Mode of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations . They are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
The high reactivity of adamantane derivatives suggests that they could potentially induce significant changes in the cellular environment .
Biochemical Analysis
Biochemical Properties
1-Adamantyl(phenyl)methanone is known for its high reactivity, which offers extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives
Cellular Effects
Adamantane derivatives have been shown to interact with various cellular processes . For instance, they can serve as blocking agents for cellular ion channels
Molecular Mechanism
Adamantane derivatives are known to undergo various chemical and catalytic transformations . These transformations can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantyl(phenyl)methanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of adamantane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantyl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Adamantyl(phenyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antiviral and anticancer properties.
Medicine: Some derivatives are explored for their potential use as pharmaceuticals, particularly in the treatment of neurodegenerative diseases.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and unique structural properties
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in drug design.
1-Adamantylacetic acid: A derivative with applications in organic synthesis and materials science.
1-Adamantylamine: Used in the synthesis of pharmaceuticals and as a building block for more complex molecules.
Uniqueness: 1-Adamantyl(phenyl)methanone stands out due to the combination of the adamantane and phenyl groups, which imparts unique chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-adamantyl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXCOHWIYKULSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329898 | |
Record name | adamantanyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31919-47-8 | |
Record name | Methanone,7)]dec-1-yl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | adamantanyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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